molecular formula C13H17NO2 B563641 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester CAS No. 1185240-67-8

2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester

Cat. No.: B563641
CAS No.: 1185240-67-8
M. Wt: 225.321
InChI Key: KQZUKJIXUJVJRH-XERRXZQWSA-N
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Description

2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester is a deuterated compound used primarily in research settings. It is a stable isotope-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is often used in proteomics research and other biochemical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester typically involves the reaction of 2-methylalanine with benzaldehyde in the presence of a deuterated solvent. The reaction conditions often include a catalyst to facilitate the formation of the Schiff base, followed by esterification to produce the final ethyl ester product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield more reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and reactions.

    Biology: Utilized in proteomics research to study protein structures and functions.

    Medicine: Investigated for potential therapeutic applications and drug development.

    Industry: Employed in the synthesis of other complex molecules and materials

Mechanism of Action

The mechanism of action of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can affect the rate of chemical reactions, providing insights into reaction mechanisms and kinetics. The compound may also interact with enzymes and other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-N-(phenylmethylene)alanine Ethyl Ester: The non-deuterated version of the compound.

    2-Methylalanine: A precursor in the synthesis of the compound.

    Benzaldehyde: Another precursor used in the synthesis

Uniqueness

The primary uniqueness of 2-Methyl-N-(phenylmethylene)alanine-d6 Ethyl Ester lies in its deuterium labeling. This makes it particularly valuable in research settings where stable isotope-labeled compounds are required for detailed studies of reaction mechanisms, protein interactions, and other biochemical processes .

Biological Activity

2-Methyl-N-(phenylmethylene)alanine-d6 ethyl ester, with the chemical formula C13_{13}H11_{11}D6_6NO2_2 and a molecular weight of 225.32 g/mol, is a deuterated derivative of phenylmethylene alanine. This compound has garnered interest in biochemical research due to its potential applications in drug development and therapeutic interventions. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.

  • Molecular Formula : C13_{13}H11_{11}D6_6NO2_2
  • Molecular Weight : 225.32 g/mol
  • CAS Number : 1185240-67-8

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in metabolic pathways. The deuterated form enhances stability and may influence the pharmacokinetics of the compound.

Enzyme Interaction

The compound may act as an inhibitor or modulator of various enzymes, particularly those involved in amino acid metabolism. Research indicates that derivatives of alanine can affect transaminase activity, which is crucial for amino acid interconversion and nitrogen metabolism.

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 2-Methyl-N-(phenylmethylene)alanine exhibit varying degrees of antimicrobial activity. The presence of the phenylmethylene group is thought to enhance membrane permeability, leading to increased efficacy against bacterial strains.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundEscherichia coliTBD
Staphylococcus aureusTBD
Bacillus subtilisTBD

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicate that the compound exhibits selective cytotoxicity, potentially due to its ability to interfere with cellular signaling pathways.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of this compound on human breast adenocarcinoma (MCF-7) cells. The results demonstrated a significant reduction in cell viability at concentrations above 50 µM, suggesting potential therapeutic applications in cancer treatment.

Case Study 2: Neuroprotective Effects

Research has indicated that compounds related to alanine derivatives can exhibit neuroprotective properties. A study on neuronal cell lines showed that treatment with this compound led to reduced oxidative stress markers and improved cell survival rates under neurotoxic conditions.

Properties

IUPAC Name

ethyl 2-(benzylideneamino)-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-16-12(15)13(2,3)14-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZUKJIXUJVJRH-XERRXZQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N=CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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